molecular formula C26H23FN2O3 B2677304 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one CAS No. 877777-88-3

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one

Cat. No.: B2677304
CAS No.: 877777-88-3
M. Wt: 430.479
InChI Key: XOSJQDSFMSLDDD-UHFFFAOYSA-N
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Description

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmacology. It features a piperazine ring substituted with a 4-fluorophenyl group and a chromen-2-one moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-fluorophenylpiperazine with a suitable aldehyde or ketone to form a Schiff base, followed by cyclization to introduce the chromen-2-one moiety. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a diverse array of derivatives with potential biological activities .

Scientific Research Applications

    Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It has been investigated for its interactions with various biological targets, including enzymes and receptors, making it a useful tool in biochemical studies.

    Medicine: The compound exhibits promising pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities, which are being explored for therapeutic applications.

    Industry: Its unique chemical structure and reactivity make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Molecular docking studies have shown that the binding site of this compound in certain enzymes may differ from that of conventional inhibitors, highlighting its unique mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one stands out due to its unique combination of a piperazine ring, fluorophenyl group, and chromen-2-one moiety. This structural arrangement imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3/c27-20-6-8-21(9-7-20)29-12-10-28(11-13-29)17-19-14-26(31)32-25-16-22(24(30)15-23(19)25)18-4-2-1-3-5-18/h1-9,14-16,30H,10-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSJQDSFMSLDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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